1,10-Phenanthroline-2,9-diamine (CAS: 38182-65-9) is a highly functionalized phenanthroline derivative featuring two primary amino groups at the 2 and 9 positions. This dual functionalization provides a unique combination of steric hindrance around the metal coordination site and reactive nucleophilic centers for further synthetic elaboration. In industrial and advanced laboratory procurement, it is primarily sourced as a rigid, bidentate building block for the construction of extended macrocycles, covalent organic frameworks, and specialized transition metal complexes (such as Cu(I) and Ru(II) species) where secondary coordination sphere interactions or electropolymerization are required [1].
Substituting 1,10-Phenanthroline-2,9-diamine with its closest analogs, such as unsubstituted 1,10-phenanthroline or 2,9-dimethyl-1,10-phenanthroline (neocuproine), fundamentally disrupts downstream synthetic and catalytic workflows. While neocuproine provides similar steric hindrance to stabilize lower metal oxidation states like Cu(I), it completely lacks the nucleophilic primary amines necessary for condensation reactions. Consequently, attempting to use neocuproine or standard phenanthroline in template-directed macrocycle synthesis or PNA-conjugate formation results in a 0% yield. Furthermore, the amino groups actively participate in hydrogen bonding and alter the electronic density of the phenanthroline core, which is critical for achieving the accelerated catalytic rates observed in artificial ribonuclease applications [1].
1,10-Phenanthroline-2,9-diamine serves as a critical nucleophilic precursor for the synthesis of extended hexaaza and tetradentate macrocycles. When reacted with electrophiles like 1,10-phenanthroline-2,9-dicarboxaldehyde or 2,9-dichloro-1,10-phenanthroline in the presence of transition metal templates (e.g., Ni, Cu, Co), it undergoes efficient ring closure to form highly conjugated, thermally stable macrocycles. In contrast, 2,9-dimethyl-1,10-phenanthroline (neocuproine) cannot undergo this condensation due to the absence of primary amine groups, rendering it useless for these specific macrocyclic architectures [1].
| Evidence Dimension | Macrocycle Condensation Capability |
| Target Compound Data | Undergoes efficient template-directed ring closure to form 16 π-electron macrocycles. |
| Comparator Or Baseline | 2,9-dimethyl-1,10-phenanthroline (Neocuproine) (0% yield; lacks reactive primary amines). |
| Quantified Difference | Binary synthetic capability (High yield vs. 0% viability) for phenanthroline-fused phthalocyanine/porphyrin analogues. |
| Conditions | Template condensation in the presence of M(OAc)2 (M = Ni, Pd, Zn) or similar metal salts. |
Procurement of this exact diamino compound is mandatory for research or production lines synthesizing phenanthroline-fused macrocycles and phthalocyanine analogues.
In the development of oligonucleotide-based artificial nucleases (OBANs), the choice of the cleaving group significantly impacts the hydrolysis rate of target RNA. Studies comparing peptide nucleic acid (PNA) conjugates demonstrate that the Cu2+ complex of 2,9-diamino-1,10-phenanthroline hydrolyzes 2',3'-cAMP substantially faster than the corresponding Cu2+ complex of 2,9-dimethyl-1,10-phenanthroline. The exocyclic amines are hypothesized to play a critical role in the cleavage mechanism, potentially by aiding in the protonation of the leaving group or coordinating the metal aquo ion more effectively than the inert methyl groups of neocuproine [1].
| Evidence Dimension | Catalytic RNA/cAMP Hydrolysis Rate |
| Target Compound Data | Rapid hydrolysis kinetics driven by the Cu2+-diamino-phenanthroline complex. |
| Comparator Or Baseline | Cu2+ complex of 2,9-dimethyl-1,10-phenanthroline (Neocuproine). |
| Quantified Difference | Substantially faster catalytic cleavage rate for the diamino derivative in comparative assays. |
| Conditions | Hydrolysis of 2',3'-cAMP and target RNA cleavage in the presence of PNAzymes. |
Buyers developing artificial restriction enzymes or RNA-targeting therapeutics must select the diamino variant to achieve viable catalytic turnover rates.
1,10-Phenanthroline-2,9-diamine uniquely combines the steric bulk required to enforce specific coordination geometries (such as stabilizing tetrahedral Cu(I) over octahedral Cu(II)) with the capacity for secondary sphere interactions. Unlike the unsubstituted baseline 1,10-phenanthroline, which has 0 hydrogen bond donors and minimal steric hindrance at the 2,9 positions, the diamino derivative provides 2 hydrogen bond donor sites. This bifunctionality allows it to not only dictate the primary coordination sphere of transition metals but also to engage in intermolecular hydrogen bonding, which is essential for the assembly of supramolecular structures and the stabilization of reactive intermediates [1].
| Evidence Dimension | Hydrogen Bond Donor Count & Steric Bulk |
| Target Compound Data | 2 H-bond donors with significant 2,9-position steric hindrance. |
| Comparator Or Baseline | 1,10-phenanthroline (0 H-bond donors, no 2,9-steric bulk). |
| Quantified Difference | Addition of 2 H-bond donors and steric bulk that selectively stabilizes lower metal oxidation states while enabling supramolecular assembly. |
| Conditions | Ligand design for transition metal coordination and supramolecular chemistry. |
This compound is the optimal choice when a process requires both the oxidation-state control of a sterically hindered phenanthroline and the structural directionality of hydrogen bonding.
Directly following from its unique condensation capabilities, this compound is the premier precursor for synthesizing hexaaza macrocycles, dibenzotriazacorroles, and other phthalocyanine/porphyrin analogues used in advanced materials and organic electronics [1].
Because its Cu2+ complexes exhibit superior RNA and cAMP hydrolysis rates compared to neocuproine, it is highly sought after for conjugating to peptide nucleic acids (PNAs) to create sequence-specific RNA cleaving agents for therapeutic or diagnostic applications [2].
Leveraging its dual hydrogen-bond donor capacity and steric hindrance, it is utilized as a bifunctional ligand to construct coordination polymers and supramolecular networks where both primary metal coordination and secondary hydrogen-bonding interactions are required for structural stability [3].